4-Sec-butoxy-3-chlorobenzaldehyde
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Overview
Description
4-Sec-butoxy-3-chlorobenzaldehyde is an organic compound with the molecular formula C11H13ClO2. It is a derivative of benzaldehyde, where the benzene ring is substituted with a sec-butoxy group at the 4-position and a chlorine atom at the 3-position. This compound is used in various chemical syntheses and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Sec-butoxy-3-chlorobenzaldehyde typically involves the reaction of 3-chlorobenzaldehyde with sec-butyl alcohol in the presence of an acid catalyst. The reaction proceeds via an etherification process, where the hydroxyl group of the alcohol reacts with the aldehyde group of 3-chlorobenzaldehyde to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Sec-butoxy-3-chlorobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: 4-Sec-butoxy-3-chlorobenzoic acid.
Reduction: 4-Sec-butoxy-3-chlorobenzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
4-Sec-butoxy-3-chlorobenzaldehyde is used in several scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex organic molecules.
Biology: In the study of enzyme-catalyzed reactions involving aldehydes.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Sec-butoxy-3-chlorobenzaldehyde depends on the specific reaction it undergoes. For example, in oxidation reactions, the aldehyde group is converted to a carboxylic acid through the transfer of electrons. In nucleophilic substitution reactions, the chlorine atom is replaced by a nucleophile through the formation of a transition state.
Comparison with Similar Compounds
Similar Compounds
- 4-Sec-butoxybenzaldehyde
- 3-Chlorobenzaldehyde
- 4-Butoxy-3-chlorobenzaldehyde
Uniqueness
4-Sec-butoxy-3-chlorobenzaldehyde is unique due to the presence of both a sec-butoxy group and a chlorine atom on the benzene ring. This combination of substituents imparts specific chemical properties and reactivity, making it a valuable compound in various chemical syntheses and research applications.
Properties
IUPAC Name |
4-butan-2-yloxy-3-chlorobenzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO2/c1-3-8(2)14-11-5-4-9(7-13)6-10(11)12/h4-8H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOTLCXPBMHFBEX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC1=C(C=C(C=C1)C=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70401707 |
Source
|
Record name | 4-[(Butan-2-yl)oxy]-3-chlorobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70401707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
339546-96-2 |
Source
|
Record name | 4-[(Butan-2-yl)oxy]-3-chlorobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70401707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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